Cas no 325823-05-0 (2-{(4-tert-butylphenyl)methylsulfanyl}-5-methoxy-1H-1,3-benzodiazole)

2-{(4-tert-butylphenyl)methylsulfanyl}-5-methoxy-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- 2-[(4-tert-butylbenzyl)sulfanyl]-5-methoxy-1H-benzimidazole
- 2-{(4-tert-butylphenyl)methylsulfanyl}-5-methoxy-1H-1,3-benzodiazole
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- Inchi: 1S/C19H22N2OS/c1-19(2,3)14-7-5-13(6-8-14)12-23-18-20-16-10-9-15(22-4)11-17(16)21-18/h5-11H,12H2,1-4H3,(H,20,21)
- InChI Key: OUXJOASRGMYGSX-UHFFFAOYSA-N
- SMILES: C1(SCC2=CC=C(C=C2)C(C)(C)C)NC2=C(C=C(C=C2)OC)N=1
2-{(4-tert-butylphenyl)methylsulfanyl}-5-methoxy-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26866807-0.05g |
2-{[(4-tert-butylphenyl)methyl]sulfanyl}-5-methoxy-1H-1,3-benzodiazole |
325823-05-0 | 90% | 0.05g |
$2755.0 | 2023-09-11 | |
Enamine | EN300-27073591-0.05g |
2-{[(4-tert-butylphenyl)methyl]sulfanyl}-5-methoxy-1H-1,3-benzodiazole |
325823-05-0 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 |
2-{(4-tert-butylphenyl)methylsulfanyl}-5-methoxy-1H-1,3-benzodiazole Related Literature
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
Additional information on 2-{(4-tert-butylphenyl)methylsulfanyl}-5-methoxy-1H-1,3-benzodiazole
Comprehensive Overview of 2-{(4-tert-butylphenyl)methylsulfanyl}-5-methoxy-1H-1,3-benzodiazole (CAS No. 325823-05-0)
1H-Benzodiazole derivatives have garnered significant attention in pharmaceutical and materials science research due to their versatile structural framework and functionalizable substituents. Among these, the compound 2-{(4-tert-butylphenyl)methylsulfanyl}-5-methoxy-1H-1,3-benzodiazole (CAS No. 325823-05-0) stands out for its unique combination of a 4-(tert-butyl)phenyl group and a methoxy moiety attached to the core benzodiazole ring system. This molecular architecture provides a platform for modulating electronic properties, solubility, and biological activity, making it a valuable scaffold in drug discovery and organic electronics development.
The core structure of 1H-benzodiazole, also known as benzimidazole or its isomers, is characterized by a five-membered heterocyclic ring fused with a benzene ring. In this specific derivative, the sulfur-containing substituent at position 2 introduces distinct steric and electronic effects. The presence of the methylsulfanyl (-SCH₃) group enhances lipophilicity while maintaining sufficient polarity for interactions with biological targets or functional materials. The methoxy (-OCH₃) substitution at position 5 further contributes to electron-donating properties, influencing the compound's redox behavior and hydrogen bonding capabilities.
CAS No. 325823-05-0 corresponds to a well-defined chemical entity with precise stereochemical features. The tert-butyl group on the phenyl ring (4-position) provides a bulky hydrophobic center that can significantly affect molecular conformation and intermolecular interactions. Recent computational studies using density functional theory (DFT) have demonstrated that such substituents can stabilize specific tautomeric forms of the benzodiazole core through steric hindrance and hyperconjugative effects.
Synthetic methodologies for this compound typically involve multi-step organic reactions starting from substituted anilines or aromatic aldehydes. The formation of the methylsulfanyl linkage often requires careful control of reaction conditions to prevent side reactions at the sulfur center. Modern approaches utilizing microwave-assisted synthesis or green chemistry protocols have shown improved yields compared to traditional methods reported in earlier literature.
In terms of physicochemical properties, this derivative exhibits characteristic UV-visible absorption maxima in polar solvents due to the conjugated π-electron system spanning both aromatic rings and the heterocyclic core. The methoxy substitution enhances bathochromic shifts compared to unsubstituted analogs, while the tert-butyl group reduces solvent polarity effects through its hydrophobic nature.
The compound's potential applications span multiple domains where molecular recognition or charge transport is critical. In medicinal chemistry research, similar sulfanyl-substituted benzodiazoles have been explored as inhibitors of protein kinases involved in cancer progression pathways such as MAPK/ERK signaling cascades. The specific arrangement of substituents in CAS No. 325823-05-0 may offer advantages in binding affinity optimization through molecular docking simulations.
Recent advances in supramolecular chemistry have highlighted the utility of sulfur-containing heterocycles in constructing self-assembled structures with programmable architectures. The methylthio functionality in this compound could participate in both covalent and non-covalent interactions during such processes, enabling applications in smart materials development where dynamic response to external stimuli is required.
In analytical chemistry contexts, compounds like CAS No. 325823-05-0 serve as valuable model systems for studying chromatographic behavior under various mobile phase conditions. Their distinct fragmentation patterns observed through mass spectrometry provide insights into structural elucidation techniques applicable across different classes of nitrogen-containing heterocycles.
The synthesis and characterization of this compound have been documented using advanced spectroscopic methods including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography when crystalline forms are obtainable. These techniques confirm key structural features such as aromaticity preservation across all rings despite multiple substitutions.
In fluorescence sensing applications, derivatives containing both electron-donating (e.g., methoxy groups) and electron-withdrawing functionalities (e.g., sulfanyl moieties) demonstrate tunable emission spectra through intramolecular charge transfer mechanisms. This property has been exploited in recent studies developing ratiometric sensors for metal ion detection with enhanced selectivity profiles.
The integration of this compound into polymer matrices has shown promise for optoelectronic device fabrication due to its planar geometry facilitating π-stacking interactions necessary for efficient charge transport processes observed in organic light-emitting diodes (OLEDs). Current research focuses on optimizing doping concentrations while maintaining thermal stability above typical device operating temperatures.
Molecular modeling approaches reveal that the spatial arrangement between the tert-butyl group and methoxy substituent creates asymmetric electrostatic potential distributions across the molecule's surface area. These characteristics may influence recognition events during enzyme-substrate interactions or receptor-ligand binding processes studied using surface plasmon resonance techniques.
CAS No. 325823-05-0 belongs to a broader class of compounds where strategic placement of different functional groups allows fine-tuning of physicochemical parameters for targeted applications ranging from catalytic systems to biomaterials engineering projects requiring precise control over interfacial phenomena at nanoscale dimensions.
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